molecular formula C10H19NO2 B8192294 tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate

tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate

Cat. No.: B8192294
M. Wt: 185.26 g/mol
InChI Key: VIKTZZKIYNNAAO-JGVFFNPUSA-N
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Description

tert-Butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at the 3-position and a methyl substituent at the 4-position of the pyrrolidine ring. The stereochemistry ((3S,4R)) is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. Pyrrolidine derivatives are widely utilized in drug discovery due to their conformational rigidity and ability to mimic bioactive molecules.

Properties

IUPAC Name

tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7-5-11-6-8(7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKTZZKIYNNAAO-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@H]1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpyrrolidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methylpyrrolidine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by column chromatography or recrystallization to obtain the desired this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use amines or other nucleophiles in the presence of a base.

Major Products

    Hydrolysis: Carboxylic acid and tert-butyl alcohol.

    Reduction: Corresponding alcohol.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Drug Development

The compound serves as a valuable intermediate in the synthesis of biologically active compounds, particularly those targeting neurological disorders and inflammation:

  • Neuroprotective Agents : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter pathways and reducing oxidative stress in neuronal cells .
  • Anti-inflammatory Compounds : Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have reported on the efficacy of derivatives of tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate:

  • Neurodegenerative Disease Models : In vitro studies demonstrated that certain derivatives exhibit protective effects against neuronal apoptosis in models of Alzheimer's disease.
  • Inflammation Models : Animal studies have shown reduced inflammation markers when treated with compounds derived from this pyrrolidine structure, indicating potential therapeutic applications.

Pharmacological Effects

Research has suggested several pharmacological effects associated with this compound:

  • Neuroprotective Properties : It may protect against oxidative stress and apoptosis in neuronal cells.
  • Anti-inflammatory Activity : It has shown promise in inhibiting pro-inflammatory cytokines, contributing to its therapeutic potential in various inflammatory conditions .

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrrolidine carboxylates, emphasizing substituents, physicochemical properties, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Highlights Applications/Safety References
tert-Butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate (Target Compound) C₁₀H₁₉NO₂ 201.27 (calc.) 4-methyl, 3-tert-butyl ester Likely involves stereoselective alkylation Intermediate for chiral ligands or APIs; safety data not provided -
tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.38 3-hydroxymethyl, 4-(4-methoxyphenyl) Tandem reactions with pyrrolidine and formic acid Potential bioactive scaffold; noted as "relatively safe"
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C₁₁H₁₈F₃NO₃ 281.26 3-hydroxy, 4-methyl, 3-trifluoromethyl Multi-step coupling (e.g., ) Enhanced metabolic stability due to CF₃ group; pharmaceutical intermediate
tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate C₁₁H₂₁NO₄ 231.29 3,4-bis(hydroxymethyl) Hydroxymethylation of pyrrolidine core Increased hydrophilicity; potential for prodrug design
tert-Butyl (3R,4S)-3-(4-chlorophenyl)-4-{[(3,5-dichlorophenyl)carbamoyl]amino}pyrrolidine-1-carboxylate C₂₄H₂₈Cl₃N₃O₃ 512.86 4-chlorophenyl, dichlorophenyl carbamoyl Amide coupling (e.g., BOP reagents) High steric bulk; likely used in kinase inhibitors or antimicrobial agents

Key Analysis

Substituent Effects on Reactivity and Solubility

  • The target compound ’s methyl group (4-position) and tert-butyl ester (3-position) confer moderate hydrophobicity, making it suitable for lipid-soluble drug intermediates.
  • Hydroxymethyl and aryl substituents () increase polarity, enhancing solubility in polar solvents but reducing membrane permeability .
  • Trifluoromethyl groups () improve metabolic stability and electron-withdrawing properties, favoring applications in fluorinated pharmaceuticals .

Synthesis Complexity

  • The target compound likely requires stereocontrol during alkylation or esterification.
  • Multi-halogenated analogs () demand rigorous coupling conditions (e.g., BOP reagents, triethylamine), as seen in peptide-like bond formation .
  • Bis-hydroxymethyl derivatives () involve hydroxymethylation steps, which may require protecting-group strategies .

Safety and Applications Halogenated compounds () pose higher toxicity risks compared to the target compound’s simpler structure.

Biological Activity

Tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate is a chiral compound that plays a significant role in medicinal chemistry and drug development. Its unique structural features, including a pyrrolidine ring and a tert-butyl group, contribute to its biological activity. This article explores the compound's biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H19N2O2
  • Molecular Weight : Approximately 185.27 g/mol
  • Chirality : The compound exhibits chirality at the 3 and 4 positions of the pyrrolidine ring, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound is known to influence several biochemical pathways, including:

  • Inhibition of Enzymes : It may inhibit key enzymes involved in metabolic processes.
  • Neuroprotective Effects : Research indicates potential protective effects against neurodegenerative conditions by modulating oxidative stress and inflammatory responses.

1. Neuroprotective Properties

Studies have shown that this compound exhibits neuroprotective effects in models of neurodegeneration. For instance:

  • In Vitro Studies : The compound has been tested for its ability to protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. Results indicated a significant increase in cell viability when treated with the compound alongside amyloid-beta .

2. Antimicrobial Activity

Recent investigations suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial cell membranes, potentially disrupting their integrity. However, further studies are needed to quantify its efficacy against specific pathogens.

Research Findings

StudyMethodologyKey Findings
In vitro assays on neuronal cellsDemonstrated protective effects against amyloid-beta toxicity with increased cell viability.
Antimicrobial susceptibility testingShowed potential antimicrobial activity; specific pathogens and mechanisms require further exploration.
Enzyme inhibition assaysIdentified as an inhibitor of key enzymes related to neurodegenerative diseases, indicating a possible therapeutic role.

Case Study 1: Neuroprotection Against Amyloid-Beta

In a study assessing the protective effects of this compound on astrocytes exposed to amyloid-beta:

  • Findings : The compound significantly reduced markers of oxidative stress and improved cell viability in treated astrocytes compared to controls.
  • : Suggests potential for development as a therapeutic agent in Alzheimer's disease management .

Case Study 2: Antimicrobial Efficacy

A preliminary study evaluated the antimicrobial properties of the compound against various bacterial strains:

  • Findings : Exhibited inhibitory effects on certain strains; however, the need for optimization and further testing was highlighted.
  • : Indicates a promising avenue for developing new antimicrobial agents based on this compound .

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